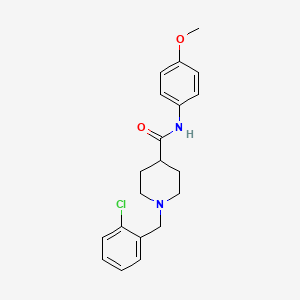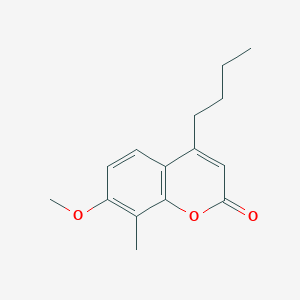
1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine, also known as NPC-15437, is a chemical compound that belongs to the class of piperazine derivatives. NPC-15437 has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. It also acts as a partial agonist of the α2-adrenergic receptor. The 5-HT2A receptor is involved in the regulation of mood, anxiety, and cognition. The α2-adrenergic receptor is involved in the regulation of pain and anxiety. By modulating the activity of these receptors, 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine can exert its therapeutic effects.
Biochemical and Physiological Effects
1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been shown to decrease the levels of inflammatory cytokines such as TNF-α and IL-1β. 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in animal models of anxiety.
実験室実験の利点と制限
One of the advantages of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is that it has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is also relatively easy to synthesize, which makes it an attractive compound for medicinal chemistry research. One of the limitations of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine is that its therapeutic potential has not yet been fully explored in clinical trials.
将来の方向性
There are a number of future directions for research on 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine. One area of research is the potential use of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine in the treatment of Alzheimer's disease and Parkinson's disease. Another area of research is the development of more selective and potent antagonists of the 5-HT2A receptor. Additionally, the potential use of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine in combination with other drugs for the treatment of various neurological disorders should be explored. Finally, the potential use of 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine as a tool compound for studying the role of the 5-HT2A receptor in various physiological processes should be investigated.
合成法
1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-nitroaniline with ethyl oxalyl chloride to form 4-nitrophenyl oxalate. The second step involves the reaction of 4-nitrophenyl oxalate with 3-pyridinecarboxylic acid to form the intermediate compound, 4-(3-pyridinylcarbonyl)phenyl oxalate. The final step involves the reaction of 4-(3-pyridinylcarbonyl)phenyl oxalate with piperazine to form 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine.
科学的研究の応用
1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. 1-(4-nitrophenyl)-4-(3-pyridinylcarbonyl)piperazine has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(13-2-1-7-17-12-13)19-10-8-18(9-11-19)14-3-5-15(6-4-14)20(22)23/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJYMXIRIJWMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![methyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)acetate](/img/structure/B4934300.png)
![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)
![N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4934313.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
